N-benzyl-4-methylphthalazin-1-amine
Overview
Description
N-benzyl-4-methylphthalazin-1-amine is a chemical compound with the molecular formula C16H15N3 and a molecular weight of 249.32 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by a phthalazine core structure, which is a bicyclic system containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methylphthalazin-1-amine typically involves the reaction of benzylamine with a phthalazine derivative under specific conditions. One common method includes the reaction of benzoxazinone derivative with benzylamine in ethanol to yield the desired phthalazinone derivative . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the phthalazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phthalazine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized phthalazine derivatives .
Scientific Research Applications
N-benzyl-4-methylphthalazin-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-4-methylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-benzyl-4-methylphthalazin-1-amine can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
These compounds share the phthalazine core structure but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
N-benzyl-4-methylphthalazin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-14-9-5-6-10-15(14)16(19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCNIZJXWAZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323133 | |
Record name | N-benzyl-4-methylphthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364383-18-6 | |
Record name | N-benzyl-4-methylphthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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